molecular formula C23H21N3O3 B2412492 2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol CAS No. 896620-39-6

2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol

Cat. No. B2412492
CAS RN: 896620-39-6
M. Wt: 387.439
InChI Key: FFWLQISPOPZIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol” is a unique chemical with the linear formula C22H19N3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to 2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol have been explored for their potential biological activities. For instance, a study on the synthesis of pyrazolo[1,5-c][1,3]benzoxazines revealed that these compounds exhibit notable antitumor and anti-inflammatory activities (Horishny et al., 2020).

Antimicrobial and Anti-Inflammatory Applications

Another study synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, demonstrating significant antimicrobial activity against S. aureus and superior anti-inflammatory effects compared to the reference drug diclofenac (Mandzyuk et al., 2020).

Structural and Theoretical Studies

Structural features of a similar compound were analyzed using X-ray diffraction, FT-IR spectroscopy, and computational methods, providing insights into the molecular structure and electronic properties (Gumus et al., 2018).

Dual DNA-PK and PI3K Inhibition

In the realm of cancer research, compounds structurally related to 2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol were found to inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), suggesting potential for cancer therapy (Morrison et al., 2014).

Antioxidant Applications

Research into derivatives of 1,3-benzoxazines, which are structurally related to the compound , has shown their potential as antioxidants, beneficial for applications like lubricating oil additives (Amer et al., 2011).

Anticancer and Antimicrobial Agents

The synthesis and molecular docking studies of oxazole clubbed pyridyl-pyrazolines, which share a structural resemblance, indicated potent anticancer and antimicrobial activities, underscoring their therapeutic potential (Katariya et al., 2021).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-14-6-7-20(27)17(12-14)18-13-19-16-4-3-5-21(28-2)22(16)29-23(26(19)25-18)15-8-10-24-11-9-15/h3-12,19,23,27H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWLQISPOPZIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol

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